molecular formula C20H16N4O2S B305806 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide

2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide

Cat. No. B305806
M. Wt: 376.4 g/mol
InChI Key: SXTXZASFPVACEZ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide, also known as PD173074, is a small molecule inhibitor that selectively targets the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer.

Mechanism of Action

2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide selectively targets the FGFR tyrosine kinase and inhibits its activity. FGFR is a transmembrane receptor that is involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant activation of FGFR has been implicated in the development and progression of various cancers. 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide binds to the ATP-binding site of FGFR and prevents its phosphorylation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. In addition, 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide in lab experiments is its selectivity towards FGFR, which reduces the likelihood of off-target effects. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Another direction is to develop more potent and selective FGFR inhibitors based on the structure of 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide.

Synthesis Methods

2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide can be synthesized through a multistep process that involves the reaction of 2-furancarboxaldehyde and 4,6-dimethyl-2-thiouracil to form the intermediate 2-(5-(4,6-dimethyl-2-pyrimidinylthio)-2-furyl)acetaldehyde. This intermediate is then reacted with N-phenylacrylamide and cyanide to yield the final product, 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide.

Scientific Research Applications

2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.

properties

Product Name

2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

(E)-2-cyano-3-[5-(4,6-dimethylpyrimidin-2-yl)sulfanylfuran-2-yl]-N-phenylprop-2-enamide

InChI

InChI=1S/C20H16N4O2S/c1-13-10-14(2)23-20(22-13)27-18-9-8-17(26-18)11-15(12-21)19(25)24-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,24,25)/b15-11+

InChI Key

SXTXZASFPVACEZ-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SC2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3)C

SMILES

CC1=CC(=NC(=N1)SC2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)SC2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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